[2-(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazinylidene]propanedioic acid
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Overview
Description
2-(2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazono)malonic acid is a complex organic compound that features a triazine ring, a hydrazone linkage, and a malonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazono)malonic acid typically involves the condensation of 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-carbohydrazide with malonic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazono)malonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazone linkage allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-(2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazono)malonic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazono)malonic acid involves its interaction with specific molecular targets. The hydrazone linkage and triazine ring can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-carbohydrazide
- Malonic acid derivatives
- Hydrazone compounds
Uniqueness
What sets 2-(2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazono)malonic acid apart is its combination of a triazine ring, hydrazone linkage, and malonic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
[2-(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazinylidene]propanedioic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the existing literature on its biological properties, including its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a hydrazine moiety linked to a propanedioic acid structure, with a hydroxylated triazine ring. This unique structure contributes to its biological activity. The following table summarizes key chemical properties:
Property | Value |
---|---|
Molecular Formula | C₇H₈N₄O₃ |
Molecular Weight | 184.16 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in water |
Purity | ≥ 95% |
Research indicates that compounds related to triazine derivatives often exhibit inhibitory effects on various enzymes. For instance, derivatives based on the triazine scaffold have been shown to inhibit d-amino acid oxidase (DAAO), an enzyme involved in the metabolism of neurotransmitters. The inhibition of DAAO can lead to increased levels of d-serine, an important co-agonist at NMDA receptors, which may have implications for neuropsychiatric disorders.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- DAAO Inhibition : Similar compounds have shown IC₅₀ values in the low micromolar range against DAAO. For example, a related derivative demonstrated an IC₅₀ value of 50 nM, indicating potent inhibitory activity .
- Antioxidant Properties : The hydroxyl group present in the triazine ring may contribute to antioxidant activities by scavenging free radicals and reducing oxidative stress.
Case Studies
Several case studies highlight the potential therapeutic applications of triazine derivatives:
- Schizophrenia Treatment : A study explored the effect of DAAO inhibitors in reducing symptoms associated with schizophrenia by enhancing d-serine levels .
- Cognitive Enhancement : Research has indicated that enhancing d-serine availability through DAAO inhibition can improve cognitive functions in aging models.
Properties
Molecular Formula |
C7H7N5O5 |
---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)hydrazinylidene]propanedioic acid |
InChI |
InChI=1S/C7H7N5O5/c1-2-4(13)8-7(11-9-2)12-10-3(5(14)15)6(16)17/h1H3,(H,14,15)(H,16,17)(H2,8,11,12,13) |
InChI Key |
ZBUZUGSZZFFJEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=C(C(=O)O)C(=O)O |
Origin of Product |
United States |
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